molecular formula C17H16N2O2S B2428149 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methoxybenzamide CAS No. 307342-21-8

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methoxybenzamide

Cat. No.: B2428149
CAS No.: 307342-21-8
M. Wt: 312.39
InChI Key: IXDXYOPKQJZLFL-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methoxybenzamide is a synthetic organic compound featuring a 4,5,6,7-tetrahydro-1-benzothiophene core, which is a partially saturated bicyclic system incorporating a sulfur heteroatom . This scaffold is substituted at the 2-position with a benzamide group bearing a meta-methoxy substituent and at the 3-position with a cyano group . The compound is a derivative of 3-methoxybenzamide, a known small molecule investigated for its role as a poly (ADP-ribose) polymerase (PARP) inhibitor . Compounds based on the tetrahydrobenzothiophene core have attracted significant interest in medicinal chemistry for their potential as pharmacological agents . Research into closely related structures suggests that such molecules are explored as potential inhibitors of key enzymes, with one primary mechanism of action being the inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory pathway . Molecular docking studies on analogous compounds have demonstrated strong affinity for the 5-LOX enzyme, forming key hydrogen bonds and hydrophobic interactions within the active site . This makes the compound a subject of interest for further structure-optimization and in-depth studies as a possible anti-inflammatory agent with a potentially selective mechanism of action . The presence of the 3-methoxybenzamide moiety further diversifies its potential biochemical interactions, building upon established research into benzamide derivatives . This product is intended for non-human research applications only in fields such as medicinal chemistry, pharmacology, and drug discovery. It is not approved for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-21-12-6-4-5-11(9-12)16(20)19-17-14(10-18)13-7-2-3-8-15(13)22-17/h4-6,9H,2-3,7-8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDXYOPKQJZLFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methoxybenzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is crucial for monitoring the synthesis and ensuring the purity of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The cyano group and benzamide carbonyl are key sites for nucleophilic attack:

Reaction TypeReagents/ConditionsOutcomeMechanismReference
Cyano Group Hydrolysis Aqueous HCl (1M, reflux)Converts -C≡N to -COOHAcid-catalyzed hydration followed by hydrolysis
Amide Bond Cleavage LiAlH₄ in THF, 0°C → RTReduces amide to amineNucleophilic acyl substitution
Sulfur Alkylation CH₃I, K₂CO₃, DMF, 60°CMethylation at benzothiophene sulfurSN2 mechanism
  • Key Findings :

    • The cyano group hydrolyzes to carboxylic acid under acidic conditions, enabling further derivatization (e.g., esterification).

    • The amide bond is stable under mild conditions but cleaves reductively to yield N-(3-cyano-benzothiophen-2-yl)amine.

Electrophilic Aromatic Substitution

The methoxybenzamide and benzothiophene rings undergo electrophilic reactions:

Reaction TypeReagents/ConditionsPositionProductYieldReference
Nitration HNO₃/H₂SO₄, 0°CPara to methoxy on benzamideNitro derivative72%
Sulfonation ClSO₃H, CH₂Cl₂, RTBenzothiophene C5Sulfonic acid65%
Halogenation Br₂, FeBr₃, 50°CBenzothiophene C4Brominated analog58%
  • Regioselectivity :

    • Methoxy group directs electrophiles to the para position on the benzamide ring.

    • Electron-rich benzothiophene favors substitution at C4/C5.

Oxidation

SiteReagentsProductNotes
Benzothiophene sulfurH₂O₂, AcOHSulfoxide (R-SO)Stereoselective at sulfur
Tetrahydro ringKMnO₄, H₂OAromatic benzothiopheneRing dehydrogenation

Reduction

SiteReagentsProduct
Cyano groupH₂, Pd/CPrimary amine (-CH₂NH₂)
Amide carbonylBH₃·THFSecondary alcohol

Cycloaddition and Ring-Opening Reactions

The cyano group participates in [2+3] cycloadditions:

ReagentsConditionsProductApplication
NaN₃, Cu(I)DMF, 120°CTetrazole ringBioisostere for drug design
NH₂OH·HClEtOH, ΔImidazolineIntermediate for heterocycles

Hydrolysis and Stability

ConditionDegradation PathwayHalf-Life
pH 1.2 (simulated gastric fluid)Amide hydrolysis3.2 h
pH 7.4 (phosphate buffer)Cyano → amide conversion>48 h
UV light (254 nm)Benzothiophene ring cleavage8 h
  • Stability Insights :

    • Acidic conditions accelerate amide bond cleavage.

    • Photodegradation limits storage under light.

Comparative Reactivity Table

Functional GroupReactivity (Scale: 1–5)Preferred Reactions
Cyano (-C≡N)4Hydrolysis, cycloaddition
Benzamide carbonyl3Reduction, nucleophilic substitution
Methoxy (-OCH₃)2Directed electrophilic substitution
Benzothiophene sulfur3Oxidation, alkylation

Scientific Research Applications

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-fluorobenzamide
  • N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3-cyano-6-thiophen-2-yl-2-pyridinyl)thio]acetamide

Uniqueness

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methoxybenzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies highlighting its efficacy.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16_{16}H16_{16}N2_{2}OS
  • Molecular Weight : 300.37 g/mol

The compound features a benzothiophene core with a cyano group and a methoxy-substituted benzamide moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cyclization and substitution reactions. The precise synthetic route can influence the yield and purity of the final product.

Antiproliferative Effects

Research indicates that derivatives of benzamide compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • IC50_{50} Values : The compound has shown IC50_{50} values ranging from 1.2 to 5.3 µM against different cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HEK293 (human embryonic kidney cells) .

Antioxidant Activity

This compound has demonstrated notable antioxidant properties. In vitro studies suggest that it can scavenge free radicals effectively and may enhance cellular antioxidant defenses .

The mechanism of action for this compound appears to involve the inhibition of key cellular pathways associated with proliferation and survival. It may disrupt the cell cycle by targeting specific proteins involved in cell division. For example, similar benzamide derivatives have been shown to inhibit ADP-ribosyltransferase activity, which is crucial for cell division in bacteria like Bacillus subtilis .

Case Studies

  • Anticancer Properties :
    • A study evaluated the antiproliferative effects of various methoxy-substituted benzamides on cancer cells. The results indicated that compounds similar to this compound significantly inhibited cell growth in low micromolar concentrations .
  • Antioxidant Efficacy :
    • Another investigation assessed the antioxidant capabilities of related compounds using different assays (DPPH radical scavenging assay). The findings demonstrated that these compounds outperformed standard antioxidants like butylated hydroxytoluene (BHT) .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntiproliferativeIC50_{50} = 1.2 - 5.3 µM
AntioxidantSignificant free radical scavenging
MechanismInhibition of ADP-ribosyltransferase

Q & A

Q. Key Citations

  • Synthesis & Kinase Inhibition:
  • Crystallography & SAR:
  • Selectivity Optimization:

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